
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid
描述
3,3-Difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid, also known as DFCBA, is an organic compound with a wide range of applications in scientific research. It is a versatile molecule with a number of unique properties that make it an attractive choice for laboratory experiments.
作用机制
The mechanism of action of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid is not fully understood. However, it is believed to interact with a variety of enzymes and other proteins, including cytochrome P450 and proteases. In addition, it has been shown to interact with a number of lipids, including phospholipids and cholesterol. These interactions are believed to be responsible for its biological activity.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of cytochrome P450 enzymes, leading to a decrease in the production of toxic metabolites. It has also been shown to inhibit the activity of proteases, leading to a decrease in the degradation of proteins. In addition, it has been shown to interact with a number of lipids, leading to a decrease in the production of inflammatory mediators.
实验室实验的优点和局限性
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has a number of advantages for laboratory experiments. It is a relatively stable molecule and is easy to synthesize. In addition, it has a number of unique properties that make it an attractive choice for laboratory experiments. However, it also has a number of limitations. It is relatively expensive and can be difficult to purify. In addition, it can be toxic if not handled properly.
未来方向
There are a number of potential future directions for the use of 3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid in scientific research. It could be used in the development of new drugs and pharmaceuticals, as well as in the development of new materials and polymers. In addition, it could be used in the development of new diagnostic tools and in the study of enzyme and protein function. Finally, it could be used in the study of the biochemical and physiological effects of environmental pollutants.
科学研究应用
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid has a number of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of a number of biologically active molecules, including antifungal agents, insecticides, and anticancer agents. In addition, this compound has been used to study the mechanism of action of a variety of enzymes, including cytochrome P450 and proteases.
属性
IUPAC Name |
3,3-difluoro-1-(4-fluorophenyl)cyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c12-8-3-1-7(2-4-8)10(9(15)16)5-11(13,14)6-10/h1-4H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLACECDSZPPJNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-2-azabicyclo[2.1.1]hexan-3-one](/img/structure/B6599015.png)
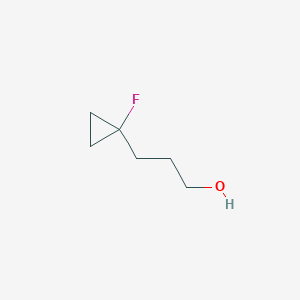

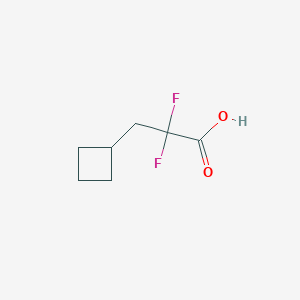
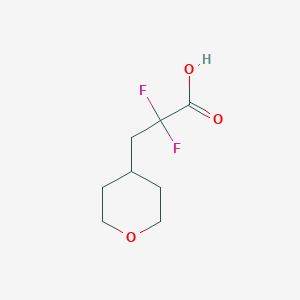
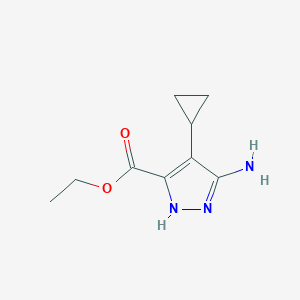
![3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6599059.png)
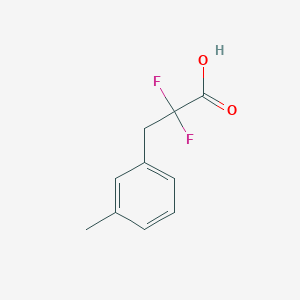
![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
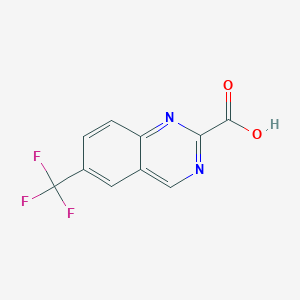

![2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-fluoroacetic acid](/img/structure/B6599112.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)